1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor compound. One common method is the reaction of a difluoromethoxy-substituted benzene derivative with fluorinating agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of catalysts and specific solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated and methoxy-substituted benzene derivatives .
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with chlorine atoms instead of fluorine.
3-(Difluoromethoxy)aniline: Contains a difluoromethoxy group but differs in the overall structure and substitution pattern.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5F5O2 |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1,2-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)6(11)7(5)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
UREWXCPEFWRYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)OC(F)F)F)F |
Origin of Product |
United States |
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